N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-5-4-12(10-20)14(9-13)23-18(26)17(25)21-11-15(16-3-1-8-27-16)24-7-2-6-22-24/h1-9,15H,11H2,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDOSQFQNSKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound that belongs to the class of pyrazole and thiophene derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural characteristics, including the pyrazole ring, thiophene moiety, and oxalamide functional group, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.87 g/mol. The presence of both the pyrazole and thiophene rings is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2S |
| Molecular Weight | 384.87 g/mol |
| CAS Number | 2034599-78-3 |
| Structural Features | Pyrazole, Thiophene, Oxalamide |
Biological Activity Overview
Research indicates that compounds featuring pyrazole and thiophene rings are associated with a range of biological activities, including:
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers such as TNF-α and IL-6.
- Analgesic Properties : The modulation of ion channels, particularly TRPM8, suggests applications in pain management.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Ion Channel Modulation : The compound may influence TRPM8 channels involved in thermosensation and pain pathways.
- Enzyme Inhibition : It can act as an inhibitor for various enzymes, impacting metabolic pathways related to inflammation and pain perception.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.
Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-α production. The results showed that certain derivatives could reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Study 2: Analgesic Effects
Research on TRPM8 channel modulators indicated that compounds similar to this compound could significantly alter pain perception in animal models, suggesting potential therapeutic applications in chronic pain management.
Study 3: Antimicrobial Activity
Another study focused on pyrazole derivatives' antimicrobial properties against E. coli and S. aureus. Results demonstrated that certain compounds exhibited promising antibacterial activity, highlighting the importance of the oxalamide structure in enhancing efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with similar oxalamides:
*Estimated based on molecular formula.
Functional Group Impact
- Pyrazole-Thiophene Moiety (N1): Present in the target compound and CAS 2034313-24-9 , this group enhances metabolic stability compared to simpler alkyl chains (e.g., S336’s pyridinyl ethyl group). Thiophene rings are resistant to oxidative metabolism, while pyrazole may engage in hydrogen bonding .
- In contrast, S336’s 2,4-dimethoxybenzyl group contributes to its umami taste by interacting with TAS1R1/TAS1R3 receptors .
- Pharmaceutical Analogs: Compounds like N1-(5-Chloropyridin-2-yl)-N2-(tetrahydrothiazolo-pyridine-cyclohexyl)oxalamide incorporate bulky, heterocyclic groups for targeted protein binding (e.g., kinase inhibition) .
Pharmacological and Toxicological Profiles
Metabolic Stability
- S336 (Comparison): Metabolized via oxidative pathways (e.g., demethylation of methoxy groups) without amide hydrolysis, contributing to its safety profile (NOEL = 100 mg/kg/day in rats) .
Toxicity and Regulatory Status
- Pharmaceutical Analogs: Limited toxicity data, but complex structures (e.g., tetrahydrothiazolo-pyridine) may pose higher risks of off-target effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving:
Coupling reactions : Amide bond formation between oxalic acid derivatives and substituted amines under anhydrous conditions (e.g., DCC/NHS activation) .
Functional group protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during heterocycle assembly (e.g., pyrazole/thiophene ring formation) .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and confirm final structure using and (δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
Q. How can the molecular structure of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopy : Compare experimental IR spectra (e.g., C=O stretches at ~1680 cm) with computational predictions (DFT/B3LYP/6-31G*) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 452.1) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial activity : Broth microdilution assay against Gram-positive/negative bacteria (MIC values) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s anticancer activity?
- Approach :
Derivatization : Synthesize analogs with modified substituents (e.g., replacing the 5-chloro-2-cyanophenyl group with fluorophenyl or nitro groups) .
Targeted assays : Compare cytotoxicity profiles across analogs using dose-response curves and apoptosis markers (e.g., caspase-3 activation) .
Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
- Data Interpretation : Correlate electronic properties (HOMO-LUMO gaps) with bioactivity trends .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- Case Study : If X-ray data shows a planar oxalamide group while DFT predicts slight torsion:
Validate experimental conditions : Check for crystal packing effects or solvent interactions .
Re-optimize computational parameters : Use higher basis sets (e.g., 6-311++G**) or include solvent models (PCM) .
Cross-validate : Compare with solid-state NMR or Raman spectroscopy .
Q. How can metabolic stability and toxicity be assessed preclinically?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Fluorescent probes to assess interactions with CYP3A4/2D6 .
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate permeability (LogP) and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
